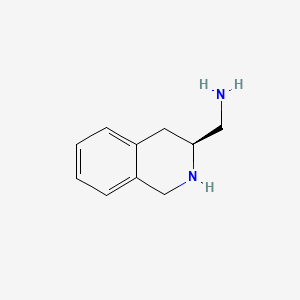

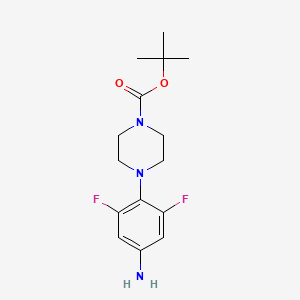

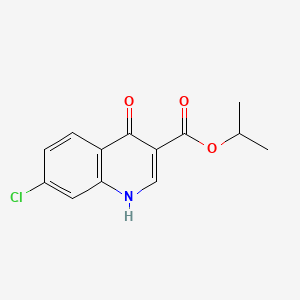

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Descripción general

Descripción

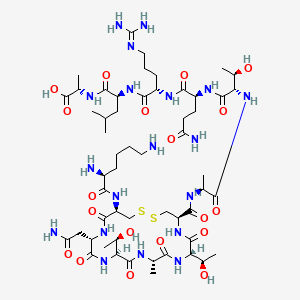

Methenamine, also known as hexamethylenetetramine, is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . It is a heterocyclic organic compound with the formula (CH2)6N4 . This white crystalline compound is highly soluble in water and polar organic solvents .

Synthesis Analysis

Methenamine was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . It is prepared industrially by combining formaldehyde and ammonia .Molecular Structure Analysis

Methenamine has a tetrahedral cage-like structure, similar to adamantane . Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .Chemical Reactions Analysis

In an acidic environment, methenamine is converted to ammonia and formaldehyde . This inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .Physical And Chemical Properties Analysis

Methenamine is a white crystalline compound that is highly soluble in water and polar organic solvents . It sublimes in vacuum at 280 °C . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen .Aplicaciones Científicas De Investigación

- Field : Microbiology and Histology .

- Summary : This staining method is used primarily for the identification of carbohydrates in fungal microorganisms .

- Methods : The staining involves the use of Gomori’s methenamine-silver nitrate and chromic acid. The fungal cell wall, composed of polysaccharides, interacts with chromic Acid, undergoes oxidation to form aldehydes, and reduces the alkaline-hexamine-silver complex .

- Results : The cell wall of the fungi appears black, a reaction known as the argentaffin reaction . This method has a higher sensitivity for detecting fungi and other polysaccharide-rich microorganisms in paraffin prepared sections .

- Field : Medicine .

- Summary : Methenamine is used as a nonantibiotic solution for the prevention of recurrent urinary tract infections .

- Methods : Methenamine is a urinary antiseptic that is converted to ammonia and formaldehyde in an acidic environment, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .

- Results : Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .

Grocott-Gomori’s Methenamine Silver Staining

Prevention of Recurrent Urinary Tract Infections

- Field : Microbiology and Histology .

- Summary : This staining method is used primarily for the identification of carbohydrates in fungal microorganisms .

- Methods : The staining involves the use of Gomori’s methenamine-silver nitrate and chromic acid. The fungal cell wall, composed of polysaccharides, interacts with chromic Acid, undergoes oxidation to form aldehydes, and reduces the alkaline-hexamine-silver complex .

- Results : The cell wall of the fungi appears black, a reaction known as the argentaffin reaction . This method has a higher sensitivity for detecting fungi and other polysaccharide-rich microorganisms in paraffin prepared sections .

- Field : Medicine .

- Summary : Methenamine is used as a nonantibiotic solution for the prevention of recurrent urinary tract infections .

- Methods : Methenamine is a urinary antiseptic that is converted to ammonia and formaldehyde in an acidic environment, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .

- Results : Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .

Grocott-Gomori’s Methenamine Silver Staining

Prevention of Recurrent Urinary Tract Infections

Safety And Hazards

Methenamine may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . Common side effects may include painful urination, nausea, vomiting, or rash, itching . It is flammable and may form combustible dust concentrations in air .

Direcciones Futuras

Methenamine is a nonantibiotic solution to the prevention of recurrent urinary tract infections . With increasing antibiotic use and limited innovation, multidrug resistance (MDR) is now a global public health threat . Nonantibiotic options for UTI management are needed to combat rising antimicrobial resistance and decrease rUTI burden .

Propiedades

IUPAC Name |

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNQIMTRERLH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652133 | |

| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine | |

CAS RN |

195832-21-4 | |

| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

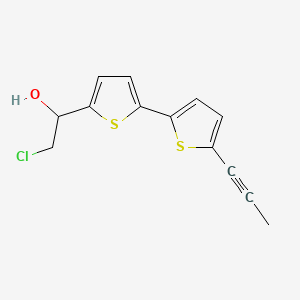

![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)

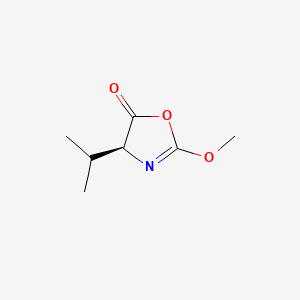

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)